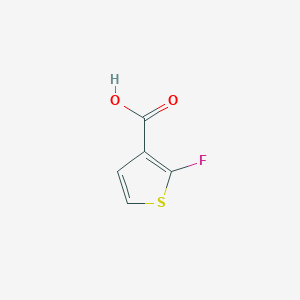

2-Fluorothiophene-3-carboxylic acid

Description

Properties

IUPAC Name |

2-fluorothiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FO2S/c6-4-3(5(7)8)1-2-9-4/h1-2H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJTQHDBZMKUYOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90427762 | |

| Record name | 2-fluorothiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71154-31-9 | |

| Record name | 2-Fluoro-3-thiophenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71154-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-fluorothiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

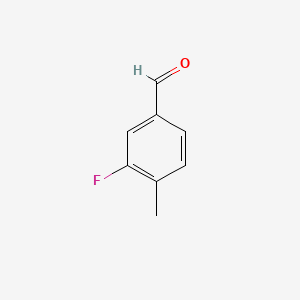

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 3-Fluorothiophene-2-carboxylic Acid

Introduction: The Strategic Value of Fluorinated Heterocycles

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine into organic scaffolds is a cornerstone of molecular design. The unique properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and modulated electronic character—make it an invaluable tool for optimizing the performance of bioactive molecules and functional materials.[1][2] Among the privileged heterocyclic cores, the thiophene ring is a well-established pharmacophore found in numerous approved drugs.[3][4]

This guide provides an in-depth examination of 3-Fluorothiophene-2-carboxylic acid (CAS: 32431-84-8), a versatile fluorinated building block.[1] Its bifunctional nature, featuring a reactive carboxylic acid handle and a strategically placed fluorine atom on a thiophene core, makes it a highly sought-after intermediate for the synthesis of complex molecular architectures, including D-amino acid oxidase (DAAO) inhibitors for neurological applications and novel agrochemicals.[1][5]

Note to the reader: While the initial topic specified 2-Fluorothiophene-3-carboxylic acid, the available scientific literature and synthetic precedent overwhelmingly favor the isomeric structure, 3-Fluorothiophene-2-carboxylic acid. This guide will therefore focus on the synthesis and characterization of this more extensively documented and synthetically accessible compound.

Part 1: Strategic Synthesis Pathway

The introduction of a fluorine atom onto an aromatic ring is often non-trivial and requires specific, reliable methodologies. Direct fluorination is typically too reactive and unselective.[6] A robust and widely adopted strategy for the synthesis of aryl fluorides is the Balz-Schiemann reaction , which proceeds through the thermal decomposition of a diazonium tetrafluoroborate salt.[7][8] This method provides the foundation for an efficient, multi-step synthesis of 3-Fluorothiophene-2-carboxylic acid, starting from the commercially available methyl 3-aminothiophene-2-carboxylate.

The chosen pathway involves three key transformations:

-

Diazotization: The primary amine of the starting material is converted into a diazonium salt using nitrous acid.

-

Fluoro-dediazoniation (Balz-Schiemann Reaction): The diazonium salt is treated with a fluoride source, typically fluoroboric acid, to form a stable diazonium tetrafluoroborate intermediate, which upon heating, expels nitrogen gas to yield the fluorinated thiophene ring.[9]

-

Ester Hydrolysis: The methyl ester is saponified under basic conditions to yield the final carboxylic acid product.[10][11]

This sequence is favored for its reliability and the relative stability of the key diazonium tetrafluoroborate intermediate, which can often be isolated, ensuring a controlled and high-yielding fluorination step.[9]

Detailed Experimental Protocol

Step 1 & 2: Synthesis of Methyl 3-fluorothiophene-2-carboxylate via Balz-Schiemann Reaction [8][12]

-

Rationale: This one-pot procedure combines the formation of the diazonium salt with the subsequent fluorination. Using fluoroboric acid (HBF₄) serves a dual purpose: it provides the acidic medium for diazotization with sodium nitrite (NaNO₂) and acts as the source of the tetrafluoroborate counter-ion (BF₄⁻), which stabilizes the diazonium salt.[8] Thermal decomposition of this salt is a first-order process that proceeds via an Sₙ1-type mechanism to generate the aryl fluoride.[9]

-

Protocol:

-

To a cooled (0-5 °C) solution of methyl 3-aminothiophene-2-carboxylate (1.0 eq) in aqueous fluoroboric acid (48 wt. %, ~2.5 eq), add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the internal temperature below 5 °C.

-

Stir the resulting suspension at 0-5 °C for 1 hour. The formation of a precipitate, the diazonium tetrafluoroborate salt, should be observed.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum. Caution: Although generally more stable than other diazonium salts, this intermediate should be handled with care and not stored for extended periods.[9]

-

In a flask equipped with a condenser, gently heat the isolated diazonium salt under an inert atmosphere. The decomposition is often initiated around 100-120 °C and is accompanied by the vigorous evolution of nitrogen (N₂) and boron trifluoride (BF₃) gases.

-

Once gas evolution ceases, cool the reaction mixture and purify the crude product (a dark oil or solid) by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure methyl 3-fluorothiophene-2-carboxylate.[12][13]

-

Step 3: Hydrolysis of Methyl 3-fluorothiophene-2-carboxylate [10][11]

-

Rationale: Base-catalyzed hydrolysis (saponification) is a standard and efficient method for converting esters to carboxylic acids. Lithium hydroxide (LiOH) is often the base of choice for its high reactivity and good solubility in common solvent systems like THF/water.[11] The reaction is irreversible upon acidic workup, which protonates the carboxylate salt to yield the final product.

-

Protocol:

-

Dissolve methyl 3-fluorothiophene-2-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

-

Add lithium hydroxide monohydrate (1.5-2.0 eq) and stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Once complete, remove the THF under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material or non-polar impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of 1M hydrochloric acid (HCl).

-

The product, 3-Fluorothiophene-2-carboxylic acid, will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to yield the final product as a white to off-white powder.[14]

-

Part 2: Comprehensive Characterization

Confirming the identity, purity, and structure of the final compound is a critical step that relies on a suite of analytical techniques. Each technique provides a unique piece of structural information, and together they form a self-validating system of characterization.

Summary of Analytical Data

The following table summarizes the expected physical and spectroscopic data for 3-Fluorothiophene-2-carboxylic acid.

| Analysis Technique | Parameter | Expected Value / Observation | Reference |

| Physical Properties | Molecular Formula | C₅H₃FO₂S | [5] |

| Molecular Weight | 146.14 g/mol | [5] | |

| Appearance | White to off-white crystalline powder | [14] | |

| Melting Point | 157-179 °C (range reported) | [5][14][15] | |

| ¹H NMR | δ (ppm), DMSO-d₆ | ~13.5 (s, broad, 1H, -COOH)~7.8-8.0 (d, 1H, Thiophene-H₅)~7.2-7.4 (dd, 1H, Thiophene-H₄) | Predicted from[16][17] |

| ¹³C NMR | δ (ppm), DMSO-d₆ | ~160-165 (C=O)~155-160 (d, ¹JCF, C₃)~130-135 (d, C₅)~115-125 (d, C₄)~110-120 (d, C₂) | Predicted from[17][18] |

| ¹⁹F NMR | δ (ppm), DMSO-d₆ | ~ -120 to -140 (dd) | Predicted from[16] |

| FT-IR | Wavenumber (cm⁻¹) | 2500-3300 (broad, O-H stretch)~1700-1725 (strong, C=O stretch)~1210-1320 (C-O stretch)~900-960 (broad, O-H wag) | [19][20] |

| Mass Spectrometry | m/z | 146 (M⁺, Molecular Ion)129 (M⁺ - OH)101 (M⁺ - COOH) | Predicted from[21][22] |

Expert Interpretation of Spectroscopic Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The most diagnostic signal is the highly deshielded carboxylic acid proton, which appears as a broad singlet far downfield (typically >10 ppm) due to strong hydrogen bonding and the electronic environment.[17] The two thiophene protons will appear as doublets or doublets of doublets, with their coupling constants (J-values) influenced by both H-H and H-F coupling.

-

¹³C NMR: The carbonyl carbon signal appears in the characteristic range for carboxylic acids (160-185 ppm).[18] The carbon directly attached to the fluorine atom (C₃) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), appearing as a doublet, which is definitive proof of the fluorine's position. Other carbons in the ring will also show smaller C-F couplings.

-

¹⁹F NMR: This experiment provides unambiguous confirmation of the presence of fluorine. A single resonance in the expected region for an aryl fluoride confirms the successful fluorination step.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum of a carboxylic acid is highly characteristic. The O-H stretching vibration appears as an exceptionally broad band spanning from ~3300 cm⁻¹ down to ~2500 cm⁻¹, often obscuring the C-H stretching signals.[19] This broadening is a direct result of strong intermolecular hydrogen bonding, which creates a continuum of vibrational states.[20] This feature, combined with a sharp, intense carbonyl (C=O) stretch around 1700-1725 cm⁻¹, provides a nearly irrefutable fingerprint for the carboxylic acid functional group.[19]

-

Mass Spectrometry (MS): Under electron impact (EI) conditions, the molecular ion peak (M⁺) at m/z = 146 should be observable. Key fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (-OH) to give a peak at m/z 129 (M-17) and the loss of the entire carboxyl group (-COOH) to give a peak at m/z 101 (M-45).[21][23] The resulting acylium ion (C₄H₂FS⁺) or the thiophenyl cation (C₄H₂F⁺) may be among the most abundant fragments observed.

Conclusion

3-Fluorothiophene-2-carboxylic acid is a valuable building block whose synthesis can be reliably achieved through a well-established, multi-step sequence centered around the Balz-Schiemann reaction. This guide outlines a field-proven pathway from a commercially available aminothiophene precursor, detailing the causal logic behind each synthetic step. The successful synthesis must be validated by a comprehensive suite of characterization techniques. The combination of NMR, FT-IR, and mass spectrometry, alongside physical measurements like melting point, provides a robust, self-validating confirmation of the final product's identity and purity, empowering researchers and drug development professionals to confidently utilize this key intermediate in their discovery programs.

References

-

MySkinRecipes. (n.d.). 3-Fluorothiophene-2-carboxylic acid. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 3-Fluorothiophene-2-carboxylic acid. Retrieved from [Link]

-

ChemBK. (2024). 2-Thiophenecarboxylic acid, 3-fluoro-. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Fluorothiophene-2-carboxylic Acid: Synthesis & Applications in Drug Development. Retrieved from [Link]

-

Bendahan, D., et al. (2021). Synthesis of a thiophene-based fluorinated library applied to fragment-based drug discovery via 19F NMR with confirmed binding to mutant HRASG12V. New Journal of Chemistry, 45(32), 14383-14389. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis of a thiophene-based fluorinated library applied to fragment-based drug discovery via 19F NMR with confirmed binding to mutant HRASG12V. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for "Synthesis of a thiophene-based fluorinated library...". Retrieved from [Link]

-

Wikipedia. (n.d.). Balz–Schiemann reaction. Retrieved from [Link]

-

Supporting Information. (n.d.). [No specific title]. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Potential of Fluorinated Thiophenes: A Buyer's Guide. Retrieved from [Link]

-

Allen Institute for AI. (n.d.). Balz-Schiemann Reaction: Mechanism, Formula & Uses. Retrieved from [Link]

-

ChemInform Abstract. (2010). Synthesis of Fluorinated Thiophenes and Their Analogues. Retrieved from [Link]

-

BYJU'S. (n.d.). Balz Schiemann Reaction Mechanism. Retrieved from [Link]

-

Scientific Update. (2019). The Balz-Schiemann Reaction. Retrieved from [Link]

-

Dhingra, S. K., et al. (2015). Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach. Chemical Science Transactions. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-fluorothiophene-2-carboxylate. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Suárez-Castillo, O. R., et al. (2013). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Arkivoc. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.

-

University of Southern Maine. (n.d.). Mass Spectra Interpretation: CARBOXYLIC ACIDS. Retrieved from [Link]

-

Wipf, P. (n.d.). Organic Chemistry 2 Carboxylic Acids & Mass Spectroscopy. Retrieved from [Link]

-

IOSR Journal. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Retrieved from [Link]

-

Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Retrieved from [Link]

-

YouTube. (2020). Mass Spec 3e Carboxylic Acids. Retrieved from [Link]

-

ResearchGate. (n.d.). Hydrolysis of Methyl 2-Ureido-3-carboxylate Thiophenes. Retrieved from [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis of a thiophene-based fluorinated library applied to fragment-based drug discovery via19F NMR with confirmed binding to mutant HRASG12V - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis of a thiophene-based fluorinated library applied to fragment-based drug discovery via 19F NMR with confirmed binding to mutant HRASG12V | Semantic Scholar [semanticscholar.org]

- 5. 3-Fluorothiophene-2-carboxylic acid [myskinrecipes.com]

- 6. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]

- 7. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 8. byjus.com [byjus.com]

- 9. scientificupdate.com [scientificupdate.com]

- 10. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. Methyl 3-fluorothiophene-2-carboxylate | C6H5FO2S | CID 10583081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 100421-52-1|Methyl 3-fluorothiophene-2-carboxylate|BLD Pharm [bldpharm.com]

- 14. chembk.com [chembk.com]

- 15. 3-Fluorothiophene-2-carboxylic acid [myskinrecipes.com]

- 16. rsc.org [rsc.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 19. echemi.com [echemi.com]

- 20. spectroscopyonline.com [spectroscopyonline.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. youtube.com [youtube.com]

- 23. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

An In-depth Technical Guide to the Physicochemical Properties of 2-Fluorothiophene-3-carboxylic Acid

Introduction: The Strategic Importance of a Fluorinated Heterocycle

In the landscape of modern drug discovery and materials science, heterocyclic compounds form the bedrock of innovation. Among these, thiophene and its derivatives are particularly noteworthy, prized for their versatile structural and electronic properties.[1][2] The thiophene ring is a bioisostere of the benzene ring, offering similar aromaticity while introducing a sulfur heteroatom that can modulate physicochemical properties and enhance drug-receptor interactions.[1][2] This has led to the incorporation of thiophene scaffolds in a wide array of FDA-approved drugs, ranging from anti-inflammatory agents to anticancer and antipsychotic medications.[1][3]

This guide focuses on a specific, highly functionalized derivative: 2-Fluorothiophene-3-carboxylic acid (CAS No: 58461-38-0). The strategic placement of a fluorine atom and a carboxylic acid group on the thiophene ring creates a molecule of significant interest for researchers and drug development professionals. The fluorine atom, a small and highly electronegative element, can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[4] Simultaneously, the carboxylic acid group provides a reactive handle for synthesizing diverse libraries of amides, esters, and other derivatives essential for structure-activity relationship (SAR) studies.[4][5]

Understanding the fundamental physicochemical properties of this molecule is not merely an academic exercise; it is a prerequisite for its rational application. Properties such as acidity (pKa), lipophilicity (LogP/D), and solubility dictate a compound's behavior in biological systems—governing its absorption, distribution, metabolism, and excretion (ADME). This whitepaper provides a comprehensive overview of these core properties, supported by field-proven experimental protocols, to empower scientists in leveraging 2-Fluorothiophene-3-carboxylic acid to its full potential.

Molecular and Structural Properties

A foundational understanding begins with the molecule's basic structural and physical characteristics. These properties are the starting point for all subsequent experimental design and interpretation.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=10];

// Define nodes for atoms C1 [label="C", pos="0,1!", fontcolor="#202124"]; C2 [label="C", pos="1.4,1!", fontcolor="#202124"]; C3 [label="C", pos="1.4,-0.5!", fontcolor="#202124"]; C4 [label="C", pos="0,-0.5!", fontcolor="#202124"]; S [label="S", pos="0.7,-1.8!", fontcolor="#202124"]; F [label="F", pos="-1.2,1.8!", fontcolor="#EA4335"]; C5 [label="C", pos="2.6,1.8!", fontcolor="#202124"]; O1 [label="O", pos="2.4,2.8!", fontcolor="#EA4335"]; O2 [label="OH", pos="3.8,1.5!", fontcolor="#EA4335"];

// Define edges for bonds C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- S [label=""]; S -- C1 [label=""]; C1 -- F [label=""]; C2 -- C5 [label=""]; C5 -- O1 [label="="]; C5 -- O2 [label=""];

// Invisible nodes for labels label_thiophene [label="Thiophene Ring", pos="0.7,0.25!", fontsize=10, fontcolor="#5F6368"]; label_fluoro [label="2-Fluoro", pos="-1,1!", fontsize=10, fontcolor="#5F6368"]; label_carboxyl [label="3-Carboxylic Acid", pos="3.2,2.2!", fontsize=10, fontcolor="#5F6368"]; } caption: "Molecular Structure of 2-Fluorothiophene-3-carboxylic acid"

Table 1: Core Molecular and Physical Data

| Property | Value | Source(s) |

| Chemical Formula | C₅H₃FO₂S | [6] |

| Molecular Weight | 146.14 g/mol | [6][7] |

| CAS Number | 58461-38-0 | [6] |

| Appearance | White to off-white crystalline powder/solid | [7] |

| Melting Point | 175-179 °C | [7] |

| Boiling Point | 263.8 ± 20.0 °C (Predicted) | [7] |

| Solubility | Soluble in methanol | [7] |

| Storage | Sealed in dry, 2-8°C, keep in dark place | [7] |

Key Physicochemical Parameters & Experimental Determination

The following sections detail the most critical physicochemical properties for drug development and provide standardized, trustworthy protocols for their experimental determination.

Acidity (pKa)

The pKa, or acid dissociation constant, is arguably the most important physicochemical parameter for any ionizable drug candidate. It dictates the extent of ionization at a given pH, which directly influences solubility, membrane permeability, and receptor binding. For 2-Fluorothiophene-3-carboxylic acid, the carboxylic acid moiety is the primary ionizable group.

-

Predicted pKa: 3.22 ± 0.10[7]

Expert Insight: A pKa of ~3.22 indicates that this compound is a moderately strong organic acid. At physiological pH (7.4), it will exist almost entirely in its deprotonated (anionic) carboxylate form. This has profound implications: while the ionized form enhances aqueous solubility, it generally hinders passive diffusion across lipid membranes. This knowledge is crucial for designing formulation strategies and predicting its behavior in different compartments of the body.

This protocol describes a robust and widely accepted method for accurately measuring pKa values.[8][9]

dot graph "pKa_Determination_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", margin="0.2,0.1"]; edge [color="#5F6368"];

subgraph "cluster_prep" { label = "Preparation"; style = "filled"; color = "#E8F0FE"; node [fillcolor="#FFFFFF"]; prep_sample [label="1. Prepare Analyte Solution\n(e.g., 1 mM in co-solvent/water)"]; prep_titrant [label="2. Standardize Titrant\n(0.1 M NaOH)"]; calibrate [label="3. Calibrate pH Meter\n(pH 4, 7, 10 buffers)"]; }

subgraph "cluster_titration" { label = "Titration"; style = "filled"; color = "#E6F4EA"; node [fillcolor="#FFFFFF"]; purge [label="4. Purge with N₂\n(Remove dissolved CO₂)"]; titrate [label="5. Titrate with NaOH\n(Add increments, record pH)"]; }

subgraph "cluster_analysis" { label = "Data Analysis"; style = "filled"; color = "#FEF7E0"; node [fillcolor="#FFFFFF"]; plot [label="6. Plot pH vs. Titrant Volume"]; find_ep [label="7. Determine Equivalence Point\n(Max of 1st derivative)"]; find_hep [label="8. Locate Half-Equivalence Point"]; pka [label="9. pKa = pH at\nHalf-Equivalence Point", shape=ellipse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

// Connections prep_sample -> prep_titrant -> calibrate -> purge [style=invis]; purge -> titrate -> plot -> find_ep -> find_hep -> pka; } caption: "Workflow for pKa Determination via Potentiometric Titration"

Methodology:

-

Preparation:

-

Accurately prepare a ~1 mM solution of 2-Fluorothiophene-3-carboxylic acid. A co-solvent (e.g., methanol) may be used initially to ensure complete dissolution before diluting with water.[8]

-

Prepare and standardize a 0.1 M NaOH titrant solution.

-

Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4, 7, and 10).[8]

-

-

Titration:

-

Transfer a known volume (e.g., 20 mL) of the analyte solution to a reaction vessel equipped with a magnetic stirrer.[8]

-

Purge the solution with nitrogen gas for 5-10 minutes to remove dissolved CO₂, which can interfere with the titration of a weak acid.[8]

-

Immerse the calibrated pH electrode into the solution.

-

Add the NaOH titrant in small, precise increments (e.g., 0.05 mL). After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.[8]

-

Continue the titration until the pH has passed the expected equivalence point and reached a plateau (e.g., pH 11-12).

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.[10]

-

Determine the equivalence point, which is the point of steepest inflection on the curve. This can be found most accurately by plotting the first derivative of the curve (ΔpH/ΔV) and identifying the volume at which the maximum occurs.[10]

-

The half-equivalence point is exactly half the volume of the equivalence point.[11]

-

The pKa is equal to the pH of the solution at the half-equivalence point.[11][12] For high accuracy, perform the titration in triplicate and report the average pKa with the standard deviation.[8]

-

Lipophilicity (LogP / LogD)

Lipophilicity, the "greasiness" of a molecule, is a critical determinant of its ADME properties. It is typically expressed as the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) for ionizable species at a specific pH.

-

LogP: Describes the partitioning of the neutral (protonated) form of the acid between octanol and water.

-

LogD: Describes the partitioning of all species (protonated and deprotonated) at a given pH. For an acid, LogD will be lower than LogP at pH values above the pKa.

Given the pKa of ~3.22, the LogD at physiological pH (7.4) is the more biologically relevant parameter.

Expert Insight: A molecule's lipophilicity exists in a "Goldilocks zone." Too low, and it won't cross cell membranes; too high, and it may have poor aqueous solubility or be rapidly metabolized. The LogD₇.₄ value provides a direct measure of how a drug will partition between the aqueous environment of the blood and the lipid environment of cell membranes.

The shake-flask method is the gold-standard technique for determining partition and distribution coefficients.[13][14][15]

Methodology:

-

Preparation:

-

Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

-

Saturate n-octanol with the PBS buffer and, separately, saturate the PBS buffer with n-octanol by mixing them vigorously for 24 hours and then allowing the phases to separate.[15] This pre-equilibration is critical for accurate results.

-

Prepare a stock solution of 2-Fluorothiophene-3-carboxylic acid in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).[15][16]

-

-

Partitioning:

-

In a vial, combine a precise volume of the pre-saturated n-octanol and the pre-saturated PBS (pH 7.4).

-

Spike the mixture with a small volume of the compound's stock solution to a final concentration that is detectable by the chosen analytical method (e.g., HPLC-UV).

-

Seal the vial and shake vigorously using a mechanical shaker at a constant temperature (e.g., 25°C) for a set period (e.g., 1-3 hours) to ensure equilibrium is reached.[17]

-

-

Phase Separation and Analysis:

-

Centrifuge the vial to ensure complete separation of the octanol and aqueous phases.

-

Carefully withdraw an aliquot from each phase. Extreme care must be taken to avoid cross-contamination.[14]

-

Determine the concentration of the compound in each aliquot using a validated analytical method, such as HPLC-UV.

-

-

Calculation:

-

The distribution coefficient (D) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase:

-

D = [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ

-

-

LogD is the base-10 logarithm of D:

-

LogD₇.₄ = log₁₀(D)[16]

-

-

dot graph "Property_Interplay" { graph [layout=dot, rankdir=TB, splines=ortho]; node [shape=ellipse, style="filled", fontcolor="#FFFFFF"]; edge [color="#5F6368", arrowhead=normal];

// Core Properties pKa [label="pKa\n(Ionization)", fillcolor="#EA4335"]; LogD [label="LogD\n(Lipophilicity)", fillcolor="#FBBC05"]; Sol [label="Solubility", fillcolor="#4285F4"];

// ADME Properties Abs [label="Absorption", shape=box, style="rounded,filled", fillcolor="#34A853"]; Dist [label="Distribution", shape=box, style="rounded,filled", fillcolor="#34A853"]; Perm [label="Permeability", shape=box, style="rounded,filled", fillcolor="#34A853"]; Bind [label="Target Binding", shape=box, style="rounded,filled", fillcolor="#34A853"];

// Relationships pKa -> Sol [label="influences"]; LogD -> Sol [label="influences"]; pKa -> LogD [label="determines"]; pKa -> Perm [label="affects"]; LogD -> Perm [label="affects"]; Sol -> Abs [label="enables"]; Perm -> Abs [label="governs"]; LogD -> Dist [label="governs"]; pKa -> Bind [label="can affect\n(ionic interactions)"]; LogD -> Bind [label="can affect\n(hydrophobic interactions)"]; } caption: "Interplay of Physicochemical Properties in Drug Discovery"

Spectroscopic Profile

The spectroscopic signature of a molecule is its unique fingerprint, essential for structural confirmation and purity assessment.

-

¹H NMR (Proton NMR): The acidic proton of the carboxylic acid is expected to appear as a broad singlet far downfield, typically in the 10-13 ppm range.[18] The two protons on the thiophene ring will appear as doublets, with their chemical shifts and coupling constants influenced by the adjacent fluorine and carboxylic acid substituents.

-

¹³C NMR: The carbonyl carbon of the carboxylic acid typically resonates in the 160-180 ppm region.[18] The four carbons of the thiophene ring will show distinct signals, with the carbon directly bonded to fluorine exhibiting a large C-F coupling constant.

-

¹⁹F NMR: This is a crucial technique for any fluorinated compound. A single resonance is expected, and its chemical shift provides information about the electronic environment of the fluorine atom.

-

Infrared (IR) Spectroscopy: A very broad O-H stretch from the hydrogen-bonded carboxylic acid dimer is expected from ~2500-3300 cm⁻¹.[18] A strong C=O (carbonyl) stretch will be prominent around 1700 cm⁻¹.[18]

Note: Specific, experimentally verified spectral data for 2-Fluorothiophene-3-carboxylic acid can be found in chemical databases and supplier documentation.[19]

Conclusion

2-Fluorothiophene-3-carboxylic acid is a high-value building block for chemical and pharmaceutical research. Its physicochemical properties—a pKa of ~3.22, moderate lipophilicity, and characteristic spectroscopic profile—define its behavior and potential applications. The acidic nature ensures significant aqueous solubility at physiological pH, while the fluorinated thiophene core provides a metabolically robust and synthetically versatile scaffold. By understanding and applying the principles and protocols outlined in this guide, researchers can effectively harness the unique attributes of this compound to accelerate the design and development of next-generation therapeutics and advanced materials.

References

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health (NIH). Available from: [Link]

-

Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

-

The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies. Available from: [Link]

-

Methods for Determination of Lipophilicity. Encyclopedia.pub. Available from: [Link]

-

LogP/D. Cambridge MedChem Consulting. Available from: [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Available from: [Link]

-

LogP / LogD shake-flask method. Protocols.io. Available from: [Link]

-

(PDF) Thiophene: the molecule of diverse medicinal importance. ResearchGate. Available from: [Link]

-

(PDF) LogP / LogD shake-flask method v1. ResearchGate. Available from: [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing. Available from: [Link]

-

2-Thiophenecarboxylic Acid, 3-Fluoro- | Properties, Uses, Safety Data & Synthesis. Alchemist-chem. Available from: [Link]

-

How to Determine Pka from Titration Curve. Oreate AI Blog. Available from: [Link]

-

How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration. Study.com. Available from: [Link]

-

Development of Methods for the Determination of pKa Values. National Institutes of Health (NIH). Available from: [Link]

-

Supporting Information. pubs.acs.org. Available from: [Link]

-

Methyl 3-fluorothiophene-2-carboxylate | C6H5FO2S | CID 10583081. PubChem. Available from: [Link]

-

3-Fluorothiophene-2-carboxylic acid. MySkinRecipes. Available from: [Link]

-

2-Thiophenecarboxylic acid, 3-fluoro-. ChemBK. Available from: [Link]

-

5-Fluorothiophene-2-carboxylic acid | C5H3FO2S | CID 11804901. PubChem. Available from: [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available from: [Link]

-

pKa Vaules for Organic and Inorganic Bronsted Acids at 25o C. OWL. Available from: [Link]

-

pKa Data Compiled by R. Williams. Organic Chemistry Data. Available from: [Link]

-

3-Fluorothiophene-2-carboxylic Acid: Synthesis & Applications in Drug Development. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

-

Thiophene-3-carboxylic acid | C5H4O2S | CID 6918. PubChem. Available from: [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cognizancejournal.com [cognizancejournal.com]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. nbinno.com [nbinno.com]

- 5. 2-Thiophenecarboxylic Acid, 3-Fluoro- | Properties, Uses, Safety Data & Synthesis | Trusted Supplier in China [quinoline-thiophene.com]

- 6. 3-Fluorothiophene-2-carboxylic acid [myskinrecipes.com]

- 7. chembk.com [chembk.com]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. How to Determine Pka from Titration Curve - Oreate AI Blog [oreateai.com]

- 11. study.com [study.com]

- 12. pennwest.edu [pennwest.edu]

- 13. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. LogP / LogD shake-flask method [protocols.io]

- 16. researchgate.net [researchgate.net]

- 17. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. 2-Thiophenecarboxylic acid, 3-fluoro-(32431-84-8) 1H NMR spectrum [chemicalbook.com]

An In-Depth Technical Guide to the Structural Analysis and Confirmation of 2-Fluorothiophene-3-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Section 1: Introduction and Strategic Importance

In the landscape of modern drug discovery and materials science, fluorinated heterocyclic compounds represent a cornerstone of innovation. The judicious incorporation of fluorine into a molecular scaffold can profoundly alter its physicochemical and biological properties, often enhancing metabolic stability, binding affinity, and lipophilicity. 2-Fluorothiophene-3-carboxylic acid is a key exemplar of this molecular class, merging the well-established thiophene pharmacophore with the modulating effects of a fluorine substituent and the synthetic versatility of a carboxylic acid handle.

This guide provides a comprehensive, multi-technique framework for the unambiguous structural elucidation and confirmation of 2-Fluorothiophene-3-carboxylic acid. As Senior Application Scientist, my objective is not merely to list protocols, but to provide a field-proven, logical workflow that ensures scientific integrity at every step. We will explore how orthogonal analytical techniques—from nuclear magnetic resonance to mass spectrometry and crystallography—are synergistically employed to build an unassailable body of evidence, transforming a putative structure into a confirmed molecular entity ready for downstream applications in research and development.

Section 2: Molecular and Physicochemical Profile

A precise understanding of the target molecule's fundamental properties is the foundation of any analytical endeavor.

-

Chemical Name: 2-Fluorothiophene-3-carboxylic acid

-

Molecular Formula: C₅H₃FO₂S

-

Molecular Weight: 146.14 g/mol

-

CAS Number: While its isomer, 3-Fluorothiophene-2-carboxylic acid, is commonly listed under CAS Number 32431-84-8, the specific CAS for the 2-fluoro-3-carboxy isomer is less frequently cited and requires careful verification upon synthesis.[1][2][3]

Molecular Structure Diagram

Caption: Molecular structure of 2-Fluorothiophene-3-carboxylic acid.

Section 3: The Integrated Analytical Workflow

A robust structural confirmation is not achieved by a single technique but by the convergence of evidence from multiple, orthogonal methods. The following workflow ensures a systematic and self-validating approach, minimizing ambiguity and building confidence in the final structural assignment.

Integrated Structural Elucidation Workflow

Caption: Workflow for the systematic structural confirmation of the target molecule.

Section 4: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise structure of organic molecules in solution. For a fluorinated compound, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is indispensable.

Causality Behind Experimental Choices

The presence of the ¹⁹F nucleus, which is 100% naturally abundant and has a spin of ½, provides an exceptional analytical probe. Its large chemical shift range and its propensity to couple with ¹H and ¹³C nuclei over multiple bonds provide through-bond connectivity information that is definitive for establishing the substitution pattern on the thiophene ring.

Predicted ¹H NMR Analysis

The ¹H NMR spectrum will account for the two protons on the thiophene ring and the single carboxylic acid proton.

-

Carboxylic Acid Proton (-COOH): Expected to appear as a broad singlet in a highly deshielded region, typically 10-13 ppm . This signal's breadth is due to hydrogen bonding and its chemical shift is concentration-dependent. The signal will disappear upon exchange with D₂O, a key confirmatory test.[4]

-

Thiophene Proton H-5: This proton is adjacent to the sulfur atom and coupled to H-4. It is expected to appear as a doublet around 7.6-7.8 ppm .

-

Thiophene Proton H-4: This proton is coupled to both H-5 and the fluorine atom at C-2. It will therefore appear as a doublet of doublets (dd) , likely in the range of 7.1-7.3 ppm . The splitting pattern is a critical piece of evidence for the proposed structure.

Predicted ¹³C NMR Analysis

The ¹³C NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule. The key diagnostic feature is the splitting of these signals due to coupling with the fluorine atom (JCF).

-

C-2 (C-F): This carbon is directly bonded to fluorine and will exhibit a very large coupling constant (¹JCF). It will appear as a doublet in the highly deshielded region of 155-165 ppm (¹JCF ≈ 240-260 Hz). This large coupling is unambiguous proof of a direct C-F bond.

-

C-3 (C-COOH): This carbon, adjacent to the fluorine, will show a smaller two-bond coupling. It will appear as a doublet around 115-125 ppm (²JCF ≈ 20-30 Hz).

-

C-4 (C-H): This carbon will exhibit a three-bond coupling to fluorine and will appear as a doublet around 128-132 ppm (³JCF ≈ 3-5 Hz).

-

C-5 (C-H): The four-bond coupling to fluorine may be too small to resolve, so this carbon may appear as a singlet or a finely split multiplet around 125-128 ppm .

-

Carboxyl Carbon (-COOH): This carbon will appear as a singlet in the typical carboxylic acid region of 165-175 ppm .[4][5]

Predicted ¹⁹F NMR Analysis

¹⁹F NMR provides a direct and highly sensitive window into the fluorine environment.

-

A single resonance is expected, appearing as a doublet of doublets (dd) due to coupling with H-4 and H-5. The chemical shift will depend on the reference standard used but provides a characteristic fingerprint for the molecule. The observation of this specific splitting pattern confirms the fluorine's position relative to the two ring protons.

Key NMR Coupling Relationships

Caption: Diagram of key through-bond J-couplings for structural assignment.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for carboxylic acids as it helps in observing the acidic proton.

-

Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz for ¹H) equipped with a broadband probe capable of observing ¹H, ¹³C, and ¹⁹F nuclei.

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. If the acidic proton signal is of interest, ensure the spectral window is wide enough (e.g., -1 to 15 ppm).

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) may be needed to achieve a good signal-to-noise ratio.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. If coupling information is desired, acquire a proton-coupled ¹⁹F spectrum as well.

-

2D NMR (Optional but Recommended): Acquire a ¹H-¹³C HSQC spectrum to correlate directly bonded protons and carbons, and a ¹H-¹³C HMBC spectrum to establish long-range (2-3 bond) correlations, which can further confirm the substitution pattern.

-

-

Data Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra correctly (e.g., internal TMS for ¹H and ¹³C, external CFCl₃ for ¹⁹F). Integrate signals and measure chemical shifts (ppm) and coupling constants (Hz).

Summary of Predicted NMR Data

| Nucleus | Position | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| ¹H | -COOH | 10.0 - 13.0 | br s | - |

| H-4 | 7.1 - 7.3 | dd | ³J(H4,H5) ≈ 5-6; ³J(H4,F2) ≈ 2-4 | |

| H-5 | 7.6 - 7.8 | d | ³J(H5,H4) ≈ 5-6 | |

| ¹³C | -COOH | 165 - 175 | s | - |

| C-2 | 155 - 165 | d | ¹J(C2,F2) ≈ 240-260 | |

| C-3 | 115 - 125 | d | ²J(C3,F2) ≈ 20-30 | |

| C-4 | 128 - 132 | d | ³J(C4,F2) ≈ 3-5 | |

| C-5 | 125 - 128 | s or d | ⁴J(C5,F2) ≈ 0-2 | |

| ¹⁹F | F-2 | TBD | dd | ³J(F2,H4) ≈ 2-4; ⁴J(F2,H5) ≈ 1-2 |

Section 5: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected Spectral Features

The IR spectrum of 2-Fluorothiophene-3-carboxylic acid is expected to be dominated by absorptions from the carboxylic acid group and the fluorinated thiophene ring.

-

O-H Stretch: A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹ , characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid dimer.[6][7]

-

C-H Stretch (Aromatic): A weaker absorption just above 3000 cm⁻¹ (e.g., 3100-3050 cm⁻¹) corresponds to the C-H bonds of the thiophene ring.

-

C=O Stretch: A very strong, sharp absorption between 1710-1680 cm⁻¹ is the hallmark of the carbonyl group in a conjugated carboxylic acid.[6]

-

C=C Stretch (Aromatic): Medium intensity bands in the 1550-1400 cm⁻¹ region are due to the stretching vibrations of the thiophene ring.[8]

-

C-F Stretch: A strong, characteristic absorption in the range of 1150-1050 cm⁻¹ is expected for the C-F bond, providing direct evidence of fluorination.

-

O-H Bend: A broad, medium intensity peak around 920 cm⁻¹ is often observed for the out-of-plane bend of the carboxylic acid -OH group, another unique feature of the dimer structure.[6]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

-

Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean by taking a background spectrum of the empty stage.

-

Data Acquisition: Apply pressure to the sample using the instrument's anvil to ensure good contact with the crystal. Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Label the major peaks corresponding to the key functional groups.

Summary of Predicted IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Strong, very broad | O-H stretch (carboxylic acid dimer) |

| ~3100 | Weak to medium | Aromatic C-H stretch |

| 1710 - 1680 | Strong, sharp | C=O stretch (conjugated acid) |

| 1550 - 1400 | Medium | Thiophene ring C=C stretches |

| 1150 - 1050 | Strong | C-F stretch |

| ~920 | Medium, broad | O-H out-of-plane bend |

Section 6: Mass Spectrometry (MS)

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and, through fragmentation patterns, clues about its substructures. High-Resolution Mass Spectrometry (HRMS) can provide the exact molecular formula.

Expected Fragmentation Pattern

For 2-Fluorothiophene-3-carboxylic acid (MW = 146.14), the following fragments are anticipated in an Electron Ionization (EI) spectrum:

-

Molecular Ion (M⁺•): A peak at m/z 146 . This peak should be reasonably intense. HRMS should confirm the formula C₅H₃FO₂S.

-

Loss of Hydroxyl Radical (M - •OH): Fragmentation of the carboxylic acid can lead to the loss of a hydroxyl radical, resulting in a prominent acylium ion at m/z 129 (146 - 17).

-

Loss of Carboxyl Radical (M - •COOH): Loss of the entire carboxyl group would give a fragment at m/z 101 (146 - 45), corresponding to the 2-fluorothiophene cation. The presence of this ion is strong evidence for the core ring structure.

-

Loss of CO: The acylium ion at m/z 129 can further lose carbon monoxide to give a fragment at m/z 101 (129 - 28).

Experimental Protocol: Electrospray Ionization (ESI)-MS

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid or ammonium hydroxide may be added to promote ionization.

-

Instrument Setup: Use an ESI source coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight). The analysis is typically run in negative ion mode to observe the deprotonated molecule [M-H]⁻.

-

Data Acquisition: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire the mass spectrum over a suitable range (e.g., m/z 50-500).

-

Data Processing: The primary ion observed in negative mode should be at m/z 145 , corresponding to [M-H]⁻. For HRMS, the measured mass should be compared to the theoretical mass of C₅H₂FO₂S⁻ to confirm the elemental composition.

Summary of Predicted Mass Spectrometry Data (EI)

| m/z | Proposed Identity | Notes |

| 146 | [M]⁺• (Molecular Ion) | Confirms molecular weight. |

| 129 | [M - OH]⁺ | Characteristic loss from a carboxylic acid. |

| 101 | [M - COOH]⁺ or [M - OH - CO]⁺ | Represents the 2-fluorothiophene cation. |

Section 7: X-Ray Crystallography

While the combination of NMR, IR, and MS provides an exceptionally strong case for a given structure, single-crystal X-ray crystallography stands as the unequivocal "gold standard." It provides a direct visualization of the molecule's three-dimensional structure in the solid state.

Causality and Role in Confirmation

This technique is uniquely powerful because it determines the precise spatial arrangement of every atom, confirming connectivity, bond lengths, bond angles, and stereochemistry with irrefutable certainty. For a novel or high-value compound, obtaining a crystal structure is the ultimate act of due diligence.

Methodology Overview

-

Crystal Growth: The primary challenge is growing a single, diffraction-quality crystal. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution in a suitable solvent or solvent mixture.

-

Data Collection: A suitable crystal is mounted and cooled to low temperature (e.g., 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an initial electron density map. An atomic model is built into this map and refined against the experimental data until the calculated and observed diffraction patterns match closely. The final output is a complete 3D model of the molecule.

Section 8: Conclusion

The structural confirmation of 2-Fluorothiophene-3-carboxylic acid is a process of systematic, evidence-based deduction. It begins with foundational techniques like Mass Spectrometry to establish molecular weight and IR Spectroscopy to confirm the presence of key functional groups. The core of the elucidation lies in multi-nuclear NMR spectroscopy, where the specific chemical shifts and, most importantly, the intricate patterns of ¹H-¹⁹F and ¹³C-¹⁹F coupling provide definitive proof of the substitution pattern on the thiophene ring. Each technique provides a piece of the puzzle, and their collective agreement constitutes a robust and trustworthy structural assignment. For ultimate confirmation, single-crystal X-ray crystallography provides the final, unambiguous proof. This integrated workflow ensures the highest level of scientific rigor, delivering the confidence required for advancing research, development, and production activities.

Section 9: References

-

Supporting Information. Angewandte Chemie International Edition. Available at: [Link]

-

Sunway Pharm Ltd. (n.d.). 3-Fluoro-2-thiophenecarboxylic acid - CAS:32431-84-8. Available at: [Link]

-

PubChem. (n.d.). Methyl 3-fluorothiophene-2-carboxylate. Available at: [Link]

-

MySkinRecipes. (n.d.). 3-Fluorothiophene-2-carboxylic acid. Available at: [Link]

-

IOSR Journal. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Available at: [Link]

-

Wu, Z., et al. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Fluorothiophene-2-carboxylic Acid: Synthesis & Applications in Drug Development. Available at: [Link]

-

Semantic Scholar. (n.d.). 2-thiophene carboxylic acid. Available at: [Link]

-

MDPI. (2022). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof. Available at: [Link]

-

Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Available at: [Link]

-

Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

-

Sci-Hub. (n.d.). Mercuration of thiophene-2-carboxylic acid, 2-thienylethanoic acid and 3-(2-thienyl)alanine: preparation and spectral characterization. Available at: [Link]

-

NIST. (n.d.). Thiophene. In NIST Chemistry WebBook. Available at: [Link]

-

Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy. Available at: [Link]

-

Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

-

ResearchGate. (n.d.). Fourier Transform infrared (FT-IR) spectra of carboxylic acids. Available at: [Link]

-

NIST. (n.d.). 2-Furancarboxylic acid. In NIST Chemistry WebBook. Available at: [Link]

-

PubMed. (2002). 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Available at: [Link]

-

MDPI. (2022). A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. Available at: [Link]

Sources

- 1. 3-Fluoro-2-thiophenecarboxylic acid - CAS:32431-84-8 - Sunway Pharm Ltd [3wpharm.com]

- 2. 3-Fluorothiophene-2-carboxylic acid [myskinrecipes.com]

- 3. 32431-84-8|3-Fluorothiophene-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. researchgate.net [researchgate.net]

- 8. iosrjournals.org [iosrjournals.org]

Discovery and history of 2-Fluorothiophene-3-carboxylic acid

An In-depth Technical Guide to 2-Fluorothiophene-3-carboxylic Acid: Synthesis, Properties, and Applications

Abstract

2-Fluorothiophene-3-carboxylic acid is a fluorinated heterocyclic compound of significant interest to researchers in medicinal chemistry, agrochemicals, and materials science. The strategic placement of a fluorine atom and a carboxylic acid group on the thiophene ring creates a versatile building block with unique electronic properties and reactivity. The fluorine atom can enhance metabolic stability and binding affinity in drug candidates, while the carboxylic acid serves as a versatile functional handle for derivatization. This guide provides a comprehensive overview of the historical context of its synthesis, detailed modern synthetic methodologies, physicochemical properties, and key applications, serving as a critical resource for scientists and drug development professionals.

Introduction: The Significance of Fluorinated Thiophenes

The introduction of fluorine into organic molecules has become a cornerstone of modern drug design and materials science. The unique properties of fluorine—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's conformational preferences, pKa, lipophilicity, and metabolic stability.[1][2] When incorporated into heterocyclic scaffolds like thiophene, these effects are particularly pronounced, making fluorinated thiophenes privileged structures in medicinal chemistry.

The thiophene ring itself is a well-established pharmacophore found in numerous approved drugs.[2] 2-Fluorothiophene-3-carboxylic acid (CAS: 17765-13-8) combines the benefits of both the thiophene core and strategic fluorination. The carboxylic acid moiety at the 3-position provides a crucial anchor for synthetic modifications, allowing for the construction of amides, esters, and other derivatives essential for exploring structure-activity relationships (SAR).[2][3] This guide delves into the discovery, synthesis, and application of this valuable chemical intermediate.

Discovery and Historical Context

The history of 2-Fluorothiophene-3-carboxylic acid is not marked by a single "discovery" event but is rather the product of the parallel evolution of two key areas of organic synthesis: the fluorination and carboxylation of aromatic heterocycles.

-

Early Fluorination Chemistry: Initial methods for producing fluoroaromatics were often harsh and non-selective. The development of milder and more regioselective techniques was crucial. An important early method for the synthesis of fluorinated heterocycles was the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate salt derived from an amino-substituted precursor.[4] While effective, this method can suffer from low yields and requires the synthesis of the corresponding aminothiophene.

-

Evolution of Carboxylation: The introduction of a carboxylic acid group onto a thiophene ring has also seen significant advancement. Classical methods often involved organometallic intermediates, such as Grignard reagents or organolithiums, reacting with carbon dioxide.[1][5] More recent developments include transition-metal-catalyzed carboxylations and direct C-H carboxylation using specialized base systems, offering milder conditions and improved functional group tolerance.[5][6]

The synthesis of 2-Fluorothiophene-3-carboxylic acid represents the convergence of these fields, requiring a synthetic strategy that can precisely control the regiochemistry of both the fluorine and carboxyl groups on the sensitive thiophene ring.

Synthetic Methodologies

The preparation of 2-Fluorothiophene-3-carboxylic acid can be approached from several strategic directions. The choice of route often depends on the availability of starting materials, desired scale, and tolerance for specific reagents. Two primary retrosynthetic pathways are outlined below: carboxylation of a fluorinated precursor and fluorination of a carboxylated precursor.

Methodology 1: Directed ortho-Metalation and Carboxylation of 2-Fluorothiophene

This is arguably the most direct and convergent approach, starting from commercially available 2-fluorothiophene. The fluorine atom can act as a directing group for lithiation at the adjacent C3 position, followed by quenching with an electrophile like carbon dioxide.

Causality and Experimental Rationale:

-

Directed Metalation: Strong bases like n-butyllithium (n-BuLi) can deprotonate the thiophene ring. While the C5 position is often the most acidic on an unsubstituted thiophene, the electronegative fluorine atom at C2 can direct the deprotonation to the adjacent C3 position. The use of a bulky base like Lithium diisopropylamide (LDA) can further enhance this regioselectivity.

-

Carboxylation: Solid carbon dioxide (dry ice) serves as a cheap and efficient C1 source. The highly nucleophilic organolithium intermediate attacks the electrophilic carbon of CO₂, forming a lithium carboxylate salt upon quenching.

-

Workup: Acidification with a strong acid (e.g., HCl) protonates the carboxylate salt to yield the final carboxylic acid product.

Detailed Experimental Protocol: Carboxylation of 2-Fluorothiophene

Step 1: Lithiation of 2-Fluorothiophene

-

To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel, add anhydrous tetrahydrofuran (THF, 100 mL).

-

Cool the flask to -78 °C in a dry ice/acetone bath.

-

Add 2-fluorothiophene (5.1 g, 50 mmol) to the cooled THF.

-

Slowly add n-butyllithium (2.5 M in hexanes, 22 mL, 55 mmol, 1.1 equiv) dropwise via the dropping funnel, ensuring the internal temperature remains below -70 °C.

-

Stir the resulting solution at -78 °C for 1 hour to ensure complete metalation.

Step 2: Carboxylation and Workup

-

In a separate flask, crush an excess of dry ice (approx. 30 g) into small pieces.

-

Rapidly transfer the cold organolithium solution via cannula onto the crushed dry ice with vigorous stirring. A thick white slurry will form.

-

Allow the mixture to slowly warm to room temperature, allowing the excess CO₂ to sublime.

-

Quench the reaction by adding water (50 mL). Transfer the mixture to a separatory funnel and wash with diethyl ether (2 x 30 mL) to remove any unreacted starting material. Discard the organic layers.

-

Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated HCl.

-

A white precipitate of 2-Fluorothiophene-3-carboxylic acid will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Methodology 2: Fluorination of a Thiophene-3-Carboxylic Acid Derivative

This approach begins with a pre-existing thiophene-3-carboxylic acid scaffold and introduces the fluorine atom at the C2 position. This typically involves a directed metalation followed by quenching with an electrophilic fluorine source.

Causality and Experimental Rationale:

-

Protecting Group: Carboxylic acids are acidic and will be deprotonated by organolithium reagents. Therefore, the carboxylic acid must first be protected, commonly as an ester (e.g., methyl or ethyl ester), to prevent interference.

-

Directed Metalation: The ester group at C3, along with the sulfur heteroatom, directs deprotonation to the adjacent C2 position. Two equivalents of a strong base like LDA are often required: one to deprotonate the C2 position and one to form the enolate of the ester.

-

Electrophilic Fluorination: N-Fluorobenzenesulfonimide (NFSI) is a modern, effective, and relatively safe electrophilic fluorinating agent that delivers an "F+" equivalent to the nucleophilic carbanion.[4]

-

Deprotection: The final step involves the hydrolysis of the ester (saponification) using a base like sodium hydroxide, followed by acidification to yield the carboxylic acid.

The following diagram illustrates a generalized workflow for the synthesis of 2-Fluorothiophene-3-carboxylic acid.

Caption: Key synthetic strategies for 2-Fluorothiophene-3-carboxylic acid.

Physicochemical and Spectroscopic Data

While extensive experimental data for 2-Fluorothiophene-3-carboxylic acid is not widely published, its properties can be reliably predicted based on its structure and data from its close isomer, 3-Fluorothiophene-2-carboxylic acid.

| Property | Value / Expected Value | Source / Rationale |

| CAS Number | 17765-13-8 | N/A |

| Molecular Formula | C₅H₃FO₂S | Calculated |

| Molecular Weight | 146.14 g/mol | Calculated[7] |

| Appearance | White to off-white crystalline solid | Expected for this class of compound[8] |

| Melting Point | ~150-160 °C | Inferred from isomer (157-158 °C)[7] |

| Solubility | Limited in water; soluble in polar organic solvents (e.g., ethanol, acetone, THF) | General property of fluorinated carboxylic acids[1] |

| Acidity (pKa) | Lower than thiophene-3-carboxylic acid | The electron-withdrawing fluorine atom increases acidity |

Expected Spectroscopic Signatures:

-

¹H NMR: Two doublets would be expected in the aromatic region (approx. 7.0-8.0 ppm), corresponding to the protons at the C4 and C5 positions. The proton at C4 would show coupling to both the C5 proton and the C2 fluorine atom.

-

¹³C NMR: Five distinct signals would be observed. The carbon bearing the fluorine (C2) would appear as a doublet with a large one-bond C-F coupling constant (¹JCF ≈ 240-260 Hz). The carbons at C3 and C4 would also show smaller two- and three-bond C-F couplings.

-

¹⁹F NMR: A single resonance, likely a doublet of doublets, coupled to the protons at C4 and C5.

-

IR Spectroscopy: Characteristic peaks would include a broad O-H stretch (2500-3300 cm⁻¹), a sharp C=O stretch (approx. 1700 cm⁻¹), and C-F stretching vibrations (1100-1200 cm⁻¹).

Applications in Research and Development

2-Fluorothiophene-3-carboxylic acid is primarily utilized as a specialized building block in the synthesis of complex organic molecules, particularly for the pharmaceutical and agrochemical industries.[7]

Medicinal Chemistry

The compound's value lies in its role as a "scaffold" for generating novel chemical entities. The thiophene core is a bioisostere of a benzene ring, while the carboxylic acid is a common pharmacophore that interacts with biological targets.[3] The fluorine atom acts as a "metabolic blocker" or a "conformational lock," and can enhance binding to target proteins through favorable electrostatic interactions.

While specific drugs derived from the 2-fluoro-3-carboxy isomer are not yet in the public domain, its close isomer, 3-Fluorothiophene-2-carboxylic acid, is a known intermediate for synthesizing:

-

D-amino acid oxidase (DAAO) inhibitors: These are investigated for treating neurological conditions such as schizophrenia.[9]

-

Anti-norovirus agents: Demonstrating its utility in developing antiviral therapies.[9]

It is a standard practice in medicinal chemistry to synthesize and test positional isomers to explore the SAR of a compound series. Therefore, 2-Fluorothiophene-3-carboxylic acid is a highly valuable tool for researchers to fine-tune the pharmacokinetic and pharmacodynamic properties of a lead compound.

The following diagram illustrates the logical role of the title compound as a precursor in drug discovery workflows.

Caption: Role as a building block in a typical drug discovery pipeline.

Materials Science

Thiophene-based molecules are fundamental units in the construction of organic semiconductors and conductive polymers. The electronic properties of these materials can be precisely tuned by modifying the substituents on the thiophene ring. The strong electron-withdrawing nature of fluorine makes 2-Fluorothiophene-3-carboxylic acid an attractive monomer or precursor for creating materials with tailored frontier molecular orbital energy levels, which is critical for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Safety, Handling, and Storage

-

Safety: 2-Fluorothiophene-3-carboxylic acid is an acidic and potentially irritating compound. Users should handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong bases and oxidizing agents. Recommended storage temperature is often refrigerated (2-8 °C) to ensure long-term stability.[7]

Conclusion

2-Fluorothiophene-3-carboxylic acid stands as a testament to the power of modern synthetic chemistry in creating highly functionalized building blocks for scientific innovation. While its discovery is intertwined with the broader history of heterocyclic chemistry, its utility is contemporary and forward-looking. The synthetic routes, primarily based on directed metalation, provide reliable access to this valuable compound. Its applications, particularly in medicinal chemistry, offer a pathway to novel therapeutics with enhanced properties. As the demand for sophisticated molecular scaffolds continues to grow, 2-Fluorothiophene-3-carboxylic acid is poised to remain a critical tool for researchers dedicated to solving complex challenges in health and materials science.

References

[1] Alchemist-chem.com. (n.d.). 2-Thiophenecarboxylic Acid, 3-Fluoro- | Properties, Uses, Safety Data & Synthesis. Retrieved from [Link]

[4] Pomerantz, M., & D'Andrea, S. (2008). A Facile and Improved Synthesis of 3-Fluorothiophene. SYNTHESIS, 2008(15), 2333–2336. Retrieved from [Link]

[7] MySkinRecipes. (n.d.). 3-Fluorothiophene-2-carboxylic acid. Retrieved from [Link]

[2] NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Fluorothiophene-2-carboxylic Acid: Synthesis & Applications in Drug Development. Retrieved from [Link]

[6] Wang, N., et al. (2022). Carboxylate-Assisted Carboxylation of Thiophene with CO 2 in the Solvent-Free Carbonate Medium. Catalysts, 12(4), 368. Retrieved from [Link]

[3] Horgan, C., & O'Sullivan, T. P. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry, 29(13), 2203–2234. Retrieved from [Link]

[9] Ningbo Zacho Advanced Material Co., Ltd. (2025). Boost Your Synthesis: Key Role of 3-Fluorothiophene-2-carboxylic Acid. Retrieved from [Link]

[5] Slauson, M. G., et al. (2012). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 8, 1544–1551. Retrieved from [Link]

Sources

- 1. 2-Thiophenecarboxylic Acid, 3-Fluoro- | Properties, Uses, Safety Data & Synthesis | Trusted Supplier in China [quinoline-thiophene.com]

- 2. nbinno.com [nbinno.com]

- 3. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 5. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]

- 6. mdpi.com [mdpi.com]

- 7. 3-Fluorothiophene-2-carboxylic acid [myskinrecipes.com]

- 8. chemimpex.com [chemimpex.com]

- 9. nbinno.com [nbinno.com]

Quantum Mechanical Calculations for 2-Fluorothiophene-3-carboxylic Acid: A Technical Guide for Drug Development Professionals

This guide provides a comprehensive technical overview of the application of quantum mechanical calculations to 2-Fluorothiophene-3-carboxylic acid, a molecule of significant interest in medicinal chemistry and drug development. We will delve into the theoretical underpinnings, practical methodologies, and interpretive analysis of these calculations, offering researchers and scientists a robust framework for leveraging computational chemistry to accelerate drug discovery.

The Significance of 2-Fluorothiophene-3-carboxylic Acid in Medicinal Chemistry

2-Fluorothiophene-3-carboxylic acid is a heterocyclic compound that has garnered attention as a valuable building block in the synthesis of novel pharmaceutical agents. The thiophene ring is a well-established pharmacophore found in numerous approved drugs, and the strategic incorporation of a fluorine atom can profoundly influence a molecule's physicochemical properties. This strategic fluorination can lead to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1][2] The carboxylic acid moiety provides a versatile handle for synthetic modifications, allowing for the exploration of structure-activity relationships (SAR) through the creation of various derivatives like amides and esters.[1] Its derivatives have shown potential as D-amino acid oxidase (DAAO) inhibitors for neurological conditions and as anti-norovirus agents.[2]

Understanding the electronic structure, conformational preferences, and reactivity of this molecule at a quantum mechanical level is paramount for rational drug design. Computational calculations provide insights that are often difficult or impossible to obtain through experimental means alone, thereby guiding synthetic efforts and prioritizing candidates for further development.

The Rationale for Quantum Mechanical Calculations in Drug Discovery

Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool in modern drug discovery.[3][4] Unlike classical molecular mechanics, which relies on empirical force fields, QM methods calculate the electronic structure of a molecule from first principles, providing a more accurate and detailed description of its properties.

For a molecule like 2-Fluorothiophene-3-carboxylic acid, QM calculations can elucidate:

-

Molecular Geometry: Predicting the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

-

Electronic Properties: Determining the distribution of electrons within the molecule, which governs its reactivity and intermolecular interactions. Key parameters include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO energy gap.[5][6]

-

Reactivity and Interaction Sites: Mapping the molecular electrostatic potential (MEP) to identify electron-rich and electron-deficient regions, which are indicative of sites for nucleophilic and electrophilic attack, respectively.[7][8]

-

Vibrational Frequencies: Simulating the infrared (IR) spectrum of the molecule, which can aid in its experimental characterization and provides confirmation that the optimized geometry is a true energy minimum.

By providing this detailed molecular portrait, QM calculations enable a more informed and efficient drug design process.

Experimental Protocol: Performing DFT Calculations

This section outlines a detailed, step-by-step methodology for performing DFT calculations on 2-Fluorothiophene-3-carboxylic acid using a widely adopted quantum chemistry software package such as Gaussian.[9][10][11]

Step 1: Molecular Structure Input

The initial step involves creating a three-dimensional model of 2-Fluorothiophene-3-carboxylic acid. This can be done using any molecular building software (e.g., GaussView, Avogadro, ChemDraw). The initial geometry does not need to be perfect, as the subsequent optimization step will find the lowest energy conformation.

Step 2: Choosing the Level of Theory and Basis Set

The choice of the DFT functional and basis set is a critical decision that balances computational cost with accuracy.

-

DFT Functional: For organic molecules, the B3LYP hybrid functional is a robust and widely used choice that often provides a good balance of accuracy and computational efficiency.[11][12]

-

Basis Set: A Pople-style basis set such as 6-31G(d) is a common starting point for geometry optimizations of molecules of this size.[11][13] For higher accuracy, particularly for calculating electronic properties, a larger basis set like 6-311+G(2d,p) can be employed for single-point energy calculations on the optimized geometry.[13] The inclusion of diffuse functions (+) is important for accurately describing the lone pairs on the oxygen and sulfur atoms, while polarization functions (d,p) are crucial for describing the bonding in a cyclic system.

Step 3: Geometry Optimization

The goal of geometry optimization is to find the coordinates of the atoms that correspond to a minimum on the potential energy surface.[14][15] This is typically performed using a quasi-Newton algorithm, such as the Berny optimization.[14] The optimization process iteratively adjusts the molecular geometry until the forces on the atoms are close to zero and the energy is at a minimum.

Step 4: Frequency Calculation